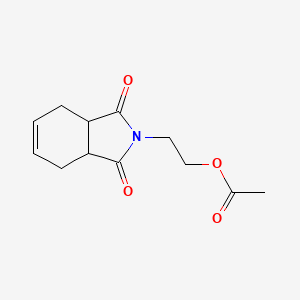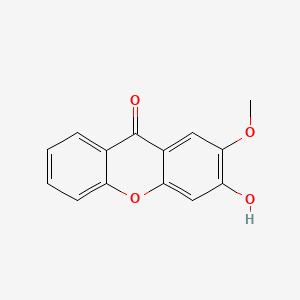
3-Hydroxy-2-methoxyxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methoxyxanthen-9-one is a chemical compound with the molecular formula C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol . It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by a xanthone core structure with hydroxy and methoxy substituents at the 3 and 2 positions, respectively .
Preparation Methods
The synthesis of 3-Hydroxy-2-methoxyxanthen-9-one can be achieved through various synthetic routes. One common method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve optimization of these classical procedures to enhance efficiency and scalability .
Chemical Reactions Analysis
3-Hydroxy-2-methoxyxanthen-9-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium carbonate, methyl iodide, and hydrazine hydrate . For example, a reaction with methyl iodide in the presence of potassium carbonate in acetone can yield various substituted xanthones . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydroxy-2-methoxyxanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex xanthone derivatives . In biology and medicine, xanthones, including this compound, have shown promising activities such as anti-cancer, anti-inflammatory, and antioxidant effects . These compounds are also being explored for their potential use in treating neurodegenerative diseases and as sensitizing chromophores in chemical biology .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxyxanthen-9-one involves modulation of various molecular targets and pathways. For instance, xanthones have been shown to activate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This activation leads to the upregulation of antioxidant enzymes and protective proteins, thereby exerting anti-inflammatory and cytoprotective effects .
Comparison with Similar Compounds
3-Hydroxy-2-methoxyxanthen-9-one can be compared with other similar xanthone derivatives such as 3-hydroxyxanthone and 2-methoxyxanthone . While these compounds share the same xanthone core structure, the specific substituents at different positions confer unique biological activities and chemical properties. For example, 3-hydroxyxanthone has been shown to possess anti-inflammatory activity by inhibiting NADPH-catalyzed lipid peroxidation . The presence of both hydroxy and methoxy groups in this compound may enhance its overall bioactivity and solubility compared to its analogs .
Properties
CAS No. |
33018-28-9 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-hydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-13-6-9-12(7-10(13)15)18-11-5-3-2-4-8(11)14(9)16/h2-7,15H,1H3 |
InChI Key |
VVZBRQKEVJGCCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
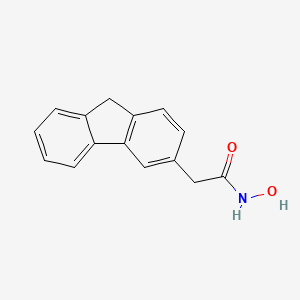
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
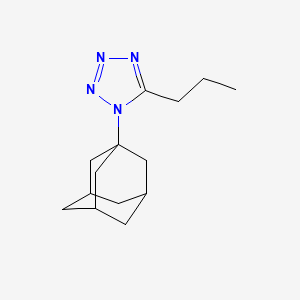

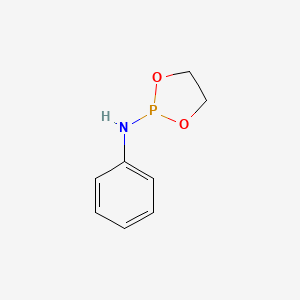
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)

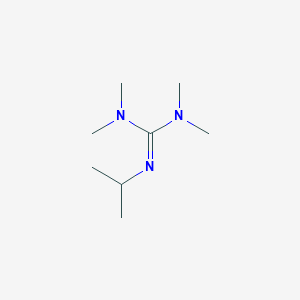
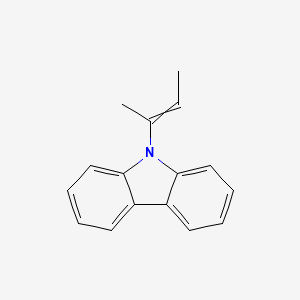
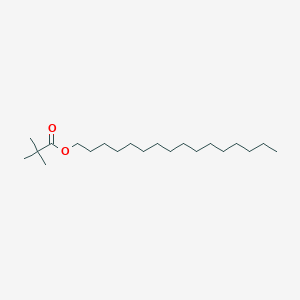
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
